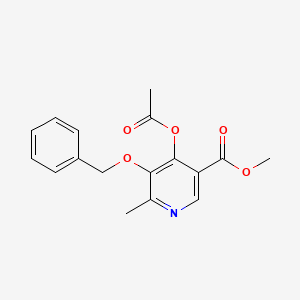
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate typically involves a multi-step reaction process. One common method includes the use of triethylamine and palladium diacetate as catalysts, along with 1,3-bis(diphenylphosphino)propane and N,N-dimethylformamide as solvents . The reaction is carried out at temperatures ranging from 20°C to 80°C for about 18.5 hours, followed by a second step at 130°C for 0.67 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production time and costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler derivative of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another derivative with similar uses and properties.
Nicotinic acid: The parent compound with a wide range of biological activities and therapeutic applications.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-6-methyl-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H17NO5/c1-11-15(22-10-13-7-5-4-6-8-13)16(23-12(2)19)14(9-18-11)17(20)21-3/h4-9H,10H2,1-3H3 |
Clave InChI |
GQNCXSVKEHTHBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)
![1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine](/img/structure/B8567006.png)
![3-{[3-(Trifluoromethyl)phenyl]amino}but-2-enenitrile](/img/structure/B8567009.png)
![1-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8567016.png)
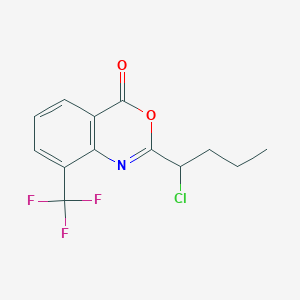
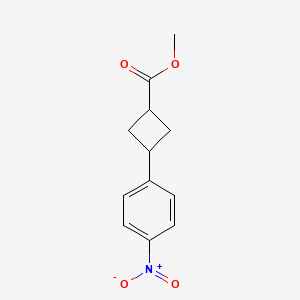
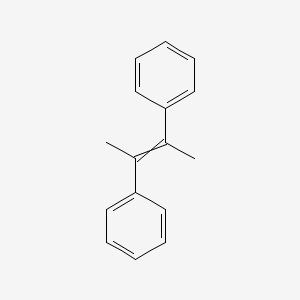
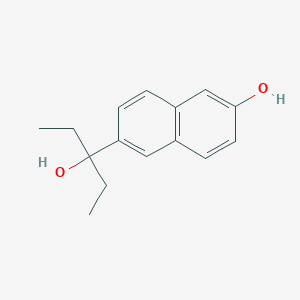
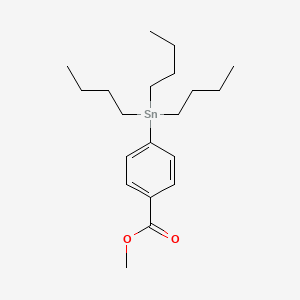
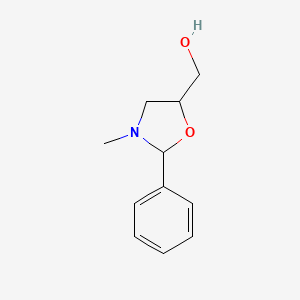

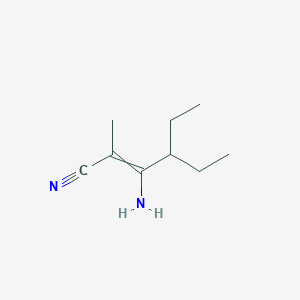
![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)
